4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture
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Overview
Description
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture is a chemical compound with the molecular formula C9H16NO3P. It is a mixture of E and Z isomers, which are geometric isomers differing in the spatial arrangement of their atoms around the double bond. This compound is primarily used in research settings, particularly in the fields of organic chemistry and proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 typically involves the reaction of diethyl phosphite with 3-methyl-2-butenenitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester. The reaction mixture is then purified to separate the E and Z isomers.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Amines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 is utilized in several scientific research areas:
Organic Chemistry: Used as a building block in the synthesis of more complex molecules.
Proteomics: Employed in the study of protein structures and functions.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industrial Chemistry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and enzyme inhibition. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylphosphono)-3-methyl-2-butenenitrile: The non-labeled version of the compound.
3-Methyl-2-butenenitrile: Lacks the phosphonate group.
Diethyl phosphite: Lacks the nitrile and butenenitrile groups.
Uniqueness
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 is unique due to its dual functional groups (phosphonate and nitrile) and the presence of carbon-13 isotopic labeling. This combination allows for versatile applications in research, particularly in studies involving isotopic tracing and detailed molecular analysis.
Properties
CAS No. |
1331637-92-3 |
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Molecular Formula |
C9H16NO3P |
Molecular Weight |
219.189 |
IUPAC Name |
4-diethoxyphosphoryl-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/i6+1,7+1 |
InChI Key |
OPUURRZDCJCVGT-AKZCFXPHSA-N |
SMILES |
CCOP(=O)(CC(=CC#N)C)OCC |
Synonyms |
P-(3-Cyano-2-methyl-2-propen-1-yl)phosphonic Acid-13C2 Diethyl Ester; |
Origin of Product |
United States |
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